molecular formula C24H27N7O B610032 PF-4181366 CAS No. 1082743-32-5

PF-4181366

Cat. No.: B610032
CAS No.: 1082743-32-5
M. Wt: 429.5 g/mol
InChI Key: SNCRCEGCQVMUBS-DNVCBOLYSA-N
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Description

PF-4181366 is a selective and highly potent inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). This compound has been studied for its potential therapeutic applications in treating various diseases, including diabetes and neurodegenerative disorders .

Preparation Methods

The synthesis of PF-4181366 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

PF-4181366 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PF-4181366 has been extensively studied for its scientific research applications in various fields:

    Chemistry: Used as a tool compound to study the role of PDE9A in cGMP signaling pathways.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Evaluated for its potential therapeutic applications in treating diabetes, Alzheimer’s disease, and other neurodegenerative disorders.

    Industry: Explored for its potential use in developing new drugs and therapeutic agents .

Mechanism of Action

PF-4181366 exerts its effects by selectively inhibiting PDE9A, leading to an increase in cGMP levels in various tissues, including the brain. This elevation in cGMP levels affects various molecular targets and signaling pathways, ultimately influencing cellular processes and physiological functions .

Comparison with Similar Compounds

PF-4181366 is compared with other PDE9A inhibitors, such as BAY73-6691R, BAY73-6691S, 28r, 28s, 3r, 3s, and PF-0447943. These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique due to its high selectivity and potency in inhibiting PDE9A .

Properties

CAS No.

1082743-32-5

Molecular Formula

C24H27N7O

Molecular Weight

429.5 g/mol

IUPAC Name

1-cyclopentyl-6-[(3S,4S)-4-methyl-1-(quinoxalin-6-ylmethyl)pyrrolidin-3-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C24H27N7O/c1-15-12-30(13-16-6-7-20-21(10-16)26-9-8-25-20)14-19(15)22-28-23-18(24(32)29-22)11-27-31(23)17-4-2-3-5-17/h6-11,15,17,19H,2-5,12-14H2,1H3,(H,28,29,32)/t15-,19-/m1/s1

InChI Key

SNCRCEGCQVMUBS-DNVCBOLYSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCCC4)C(=O)N2)CC5=CC6=NC=CN=C6C=C5

SMILES

CC1CN(CC1C2=NC3=C(C=NN3C4CCCC4)C(=O)N2)CC5=CC6=NC=CN=C6C=C5

Canonical SMILES

CC1CN(CC1C2=NC3=C(C=NN3C4CCCC4)C(=O)N2)CC5=CC6=NC=CN=C6C=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-4181366;  PF 4181366;  PF4181366.

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure for the preparation of 1-cyclopentyl-6-[(3,4-trans)-4-methyl-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one but substituting 1-cyclopentyl-6-[(3S,4S)-4-methylpyrrolidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and quinoxaline-6-carbaldehyde provided the title compound. 400 MHz 1H NMR (CDCl3) δ 8.82 (s, 2H), 8.14 (d, J=8.3 Hz, 1H), 8.07-7.93 (m, 3H), 5.15-5.08 (m, 1H), 4.00-3.87 (m, 2H), 3.37 (t, J=8.7 Hz, 1H), 3.04 (d, J=9.5 Hz, 1H), 2.85-2.84 (m, 1H), 2.66-2.62 (m, 1H), 2.46-2.42 (m, 1H), 2.11-1.92 (m, 7H), 1.71-1.63 (m, 2H), 1.20 (d, J=7.05 Hz, 3H), MS: (M+H m/z=430.1).
[Compound]
Name
1-cyclopentyl-6-[(3,4-trans)-4-methyl-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-cyclopentyl-6-[(3S,4S)-4-methylpyrrolidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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